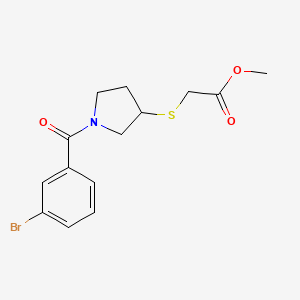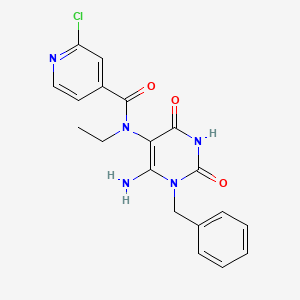
7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as GSK-3β inhibitor, is a chemical compound that has gained widespread attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various physiological and pathological processes.
Scientific Research Applications
Crystal Structure Analysis
The compound 7-chloro-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and its derivatives have been extensively studied for their crystal and molecular structures. Research by Thimmegowda et al. (2008) and others have focused on the synthesis and characterization of these compounds, highlighting their crystallographic properties and the spatial arrangements of their molecular structures (Thimmegowda et al., 2008).
Synthesis and Chemical Properties
The synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones derivatives, including the specific compound , has been a subject of research, focusing on developing new methods for their synthesis. For example, Volovnenko et al. (2011) explored new synthetic pathways for these compounds, which are significant for their potential applications in various fields of chemistry and pharmacology (Volovnenko et al., 2011).
Spectroscopic and Quantum Chemical Studies
The molecular geometry and electronic properties of related compounds have been studied using spectroscopic and quantum chemical methods. For instance, Sylaja et al. (2016) conducted a comprehensive study on a similar compound, analyzing its molecular structure and electronic properties (Sylaja et al., 2016).
Polymer-Assisted Synthesis
Carreras et al. (2005) described the polymer-assisted solution-phase synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones, demonstrating the versatility and efficiency of this approach for the generation of these compounds (Carreras et al., 2005).
Electropolymerization and Electrochromic Properties
Research has also explored the electropolymerization of similar compounds and their potential applications in materials science, particularly in the development of electrochromic materials. İçli et al. (2010) studied the electrochemical polymerization of related compounds, noting their potential for creating novel materials (İçli et al., 2010).
Novel Syntheses and Potential Applications
Other studies have focused on the novel syntheses of benzoxazepine derivatives and their potential applications in various therapeutic areas. For example, research by Katritzky et al. (2001) and Narayana et al. (2006) explored new synthetic routes and the potential anticonvulsant properties of these compounds (Katritzky et al., 2001), (Narayana et al., 2006).
properties
IUPAC Name |
7-chloro-4-(cyclopropylmethyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-11-3-4-12-10(5-11)7-15(6-9-1-2-9)13(16)8-17-12/h3-5,9H,1-2,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSOUKUDUPXYNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)
![4-isopropoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355863.png)



![N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2355872.png)
![2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid](/img/structure/B2355873.png)


![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)

![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2355880.png)
